Iejimalide D

Description

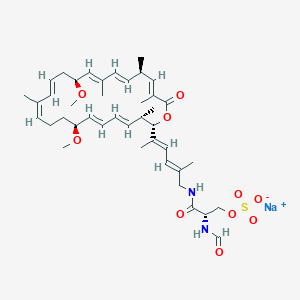

Structure

2D Structure

Properties

CAS No. |

133613-81-7 |

|---|---|

Molecular Formula |

C41H59N2NaO10S |

Molecular Weight |

795 g/mol |

IUPAC Name |

sodium;[(2S)-3-[[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21,23-pentamethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]amino]-2-formamido-3-oxopropyl] sulfate |

InChI |

InChI=1S/C41H60N2O10S.Na/c1-29-14-12-18-36(50-8)17-11-10-16-33(5)39(34(6)23-22-32(4)26-42-40(45)38(43-28-44)27-52-54(47,48)49)53-41(46)35(7)24-30(2)20-21-31(3)25-37(51-9)19-13-15-29;/h10-11,13-17,20-25,28,30,33,36-39H,12,18-19,26-27H2,1-9H3,(H,42,45)(H,43,44)(H,47,48,49);/q;+1/p-1/b15-13+,16-10+,17-11+,21-20+,29-14-,31-25+,32-22+,34-23+,35-24+;/t30-,33+,36-,37+,38+,39+;/m1./s1 |

InChI Key |

TWZQFGHLZFJBOO-AFPZUSELSA-M |

SMILES |

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C(=C1)C)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)[O-])NC=O)C)C)OC)C)OC)C.[Na+] |

Isomeric SMILES |

C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C(=C1)/C)/C(=C/C=C(\C)/CNC(=O)[C@H](COS(=O)(=O)[O-])NC=O)/C)C)OC)/C)OC)/C.[Na+] |

Canonical SMILES |

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C(=C1)C)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)[O-])NC=O)C)C)OC)C)OC)C.[Na+] |

Synonyms |

iejimalide D |

Origin of Product |

United States |

Discovery and Isolation of Iejimalide D

Source Organism: Eudistoma cf. rigida

Iejimalide D is isolated from the marine tunicate, or sea squirt, Eudistoma cf. rigida. nih.govnih.govtandfonline.comresearchgate.netmdpi.comjst.go.jpmdpi.com This organism serves as the natural producer of the iejimalide series, underscoring the significant role of marine invertebrates in yielding structurally novel and biologically active secondary metabolites. nih.govjst.go.jp

Geographic Origin of Isolation

The specimens of Eudistoma cf. rigida from which the iejimalides were originally isolated are native to the coral reefs surrounding Ie Island (Iejima), located near Okinawa, Japan. nih.govnih.govdatapdf.com This specific geographic origin highlights the importance of biodiverse marine environments, particularly coral reefs, as sources for unique chemical compounds.

Challenges Associated with Natural Abundance and Supply

A significant challenge in the study and potential development of this compound is its exceedingly low natural abundance. Iejimalides are inherently scarce, accounting for a mere 0.0003% to 0.0006% of the wet weight of the producing tunicate. datapdf.com This paucity severely limited the quantities available for initial research and comprehensive biological evaluations. nih.govdatapdf.com

The scarcity of this compound from its natural source has necessitated extensive efforts in re-extraction campaigns and, more critically, has driven the development of total synthesis strategies. nih.govnih.govdatapdf.com These synthetic approaches aim to provide sufficient quantities of the compound for detailed studies, overcoming the limitations imposed by its rare occurrence in nature. The challenging and unique structures of iejimalides, coupled with their natural scarcity, have spurred diverse interests in their synthesis and evaluation for potential drug development. nih.gov

Structural Elucidation and Stereochemical Assignment of Iejimalide D

Initial Structural Proposals and Challenges in Elucidation

The initial isolation and characterization of the iejimalides, including Iejimalide D, revealed a unique 24-membered macrolide structure featuring two methoxy (B1213986) groups, four diene units, and an N-formyl-L-serine terminus. jst.go.jp However, the sheer complexity and flexibility of the macrolide ring, coupled with the presence of numerous stereocenters, posed significant hurdles to a complete and accurate structural assignment. The polyene nature of the molecule also introduced a high degree of sensitivity towards acid, base, and even gentle warming, further complicating its analysis. acs.orgnih.govdatapdf.com

A major challenge lay in definitively establishing the geometry of the double bonds within the polyene system and assigning the absolute configuration of each chiral center. Early proposals were based on extensive NMR spectroscopic data, but the overlapping signals and conformational flexibility of the large ring made unambiguous assignments difficult.

Detailed Absolute Configuration Determination

The definitive assignment of the absolute stereochemistry of this compound was a critical step in understanding its structure-activity relationship and enabling its total synthesis. This process involved a combination of chemical degradation, spectroscopic analysis, and ultimately, comparison with synthetically prepared fragments.

Methodologies for Stereochemical Assignment

The determination of the absolute configuration of the chiral centers in iejimalides relied on a multi-pronged approach. Detailed analysis of Nuclear Overhauser Effect (NOE) data from 2D NMR experiments provided crucial information about the relative stereochemistry of adjacent chiral centers. nih.gov Chemical degradation of the natural product to smaller, more easily analyzable fragments, whose stereochemistry could then be determined by comparison to known standards, was another key strategy.

Furthermore, the stereochemistry of the N-formyl-L-serine terminus was established early on. jst.go.jp For the remaining chiral centers within the macrolide ring, advanced NMR techniques, coupled with computational modeling, were employed to predict the most likely stereochemical arrangement.

Revisions in Proposed Stereochemistry

Initial reports on the stereochemistry of the iejimalides required subsequent revision. Based on detailed analysis of NMR data and chemical means, the absolute configurations at five chiral centers in iejimalides A, C, and D (excluding the previously reported C-32(S)) were assigned as 4R, 9S, 17S, 22S, and 23S. nih.gov A significant revision also occurred regarding the geometry of one of the double bonds, with the structure of iejimalides A, C, and D being revised to their 13Z-isomers. nih.gov These corrections were crucial for the successful total synthesis of the natural products, which ultimately confirmed the revised stereochemical assignments. acs.orgnih.govdatapdf.com

Spectroscopic Techniques Employed in Structure Determination

The elucidation of the complex structure of this compound was heavily reliant on the application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were indispensable tools in this endeavor.

Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

NMR spectroscopy was the cornerstone of the structural elucidation of this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were utilized to piece together the intricate connectivity and stereochemistry of the molecule.

1D ¹H and ¹³C NMR spectra provided the initial inventory of protons and carbons, offering clues about the types of functional groups present. iosrjournals.org However, due to the complexity of the molecule, significant signal overlap in the 1D spectra necessitated the use of more advanced 2D techniques. iosrjournals.org

2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in establishing the connectivity of the carbon skeleton. iosrjournals.orgmeasurlabs.com NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments were particularly crucial for determining the relative stereochemistry of the chiral centers by measuring the spatial proximity of protons. measurlabs.com

Table 1: Representative ¹H NMR Data for Iejimalide Analogs

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-3 | 6.56 | d | 9.7 |

| H-6 | 6.10 | d | 15.6 |

| H-8 | 5.28 | d | 9.3 |

| H-9 | 4.26-4.37 | m | |

| Me-4 | 1.01 | d | 7.1 |

Note: Data is representative and based on published spectra for iejimalide synthetic fragments and analogs. nih.gov Specific data for this compound is part of a larger, complex dataset.

Mass Spectrometry (MS) Applications

Mass spectrometry played a critical role in determining the molecular formula of this compound and in confirming the structure of various fragments during its synthesis and degradation studies. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provided highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. nih.gov

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided valuable information about the connectivity of the molecule, corroborating the data obtained from NMR spectroscopy. During the total synthesis of the iejimalides, mass spectrometry was used extensively to confirm the identity and purity of synthetic intermediates. uni-kassel.de

Table 2: Key Mass Spectrometry Data for this compound Characterization

| Ion | Observed m/z | Technique | Information Provided |

|---|---|---|---|

| [M+Na]⁺ | Varies | ESI-HRMS | Precise molecular weight and elemental composition |

| Fragment Ions | Varies | MS/MS | Structural connectivity and substructure identification |

Note: The exact m/z values are specific to the experimental conditions and are typically reported in detailed research articles. rsc.org

Total Synthesis of Iejimalide D

Strategic Retrosynthetic Analyses

The total synthesis of complex natural products like Iejimalide D necessitates a carefully planned retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, readily available starting materials. For this compound, synthetic chemists have predominantly employed convergent and fragment-based strategies to manage its structural complexity, which includes a 24-membered polyene macrolide core.

Fragment-Based Synthesis Strategies

In the context of this compound, fragment-based strategies involve dissecting the macrolide and its side chain into several key building blocks. For instance, one successful synthesis of Iejimalide B, a direct precursor to this compound, was designed around two major subassemblies that were coupled late in the synthesis. acs.org Another approach involved the preparation of five distinct building blocks that were methodically coupled to assemble the final molecule. nih.gov This strategy allows for the careful installation of the molecule's numerous stereocenters and complex olefin geometry within smaller, more manageable intermediates before they are brought together. The choice of disconnection points is critical and is often guided by the key bond-forming reactions planned for fragment coupling and, most importantly, for the final macrocyclization step. organic-chemistry.org

Key Synthetic Methodologies and Transformations

The construction of this compound hinges on powerful and reliable chemical transformations, particularly for the crucial step of forming the large macrocyclic ring. The extreme sensitivity of the polyunsaturated intermediates to acid, base, and heat required the selection of exceptionally mild reaction conditions for all transformations. nih.gov

Macrocyclization Reactions

Macrocyclization, the formation of the large ring structure, is often the most challenging step in the synthesis of macrolides. nih.gov For the iejimalide family, conventional methods like macrolactonization proved problematic, leading researchers to explore more robust carbon-carbon bond-forming reactions for this key transformation. organic-chemistry.org Two highly effective, modern macrocyclization strategies have been successfully applied: Ring-Closing Metathesis and Palladium-Catalyzed Stille Coupling.

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings of various sizes, including large macrocycles. wikipedia.orgacs.org This reaction utilizes a metal catalyst, typically containing ruthenium, to form a new double bond between two existing terminal alkenes within the same molecule, releasing volatile ethylene as the only byproduct. wikipedia.org

A landmark total synthesis of Iejimalides A-D employed RCM as the key macrocyclization step. nih.govacs.org This was a particularly ambitious application of the methodology, as the cyclization precursor contained a total of ten double bonds. mpg.de Despite the potential for competing side reactions, the use of a second-generation Grubbs catalyst selectively forged the C11-C12 double bond to close the 24-membered ring in high yield. nih.gov This remarkable selectivity underscores the utility of RCM in the synthesis of complex polyene natural products. organic-chemistry.orgmpg.de

| RCM Macrocyclization Data | |

| Reaction Type | Ring-Closing Metathesis (RCM) |

| Bond Formed | C11=C12 |

| Catalyst | Second-generation Grubbs catalyst |

| Precursor Complexity | Contained ten double bonds |

| Significance | Demonstrated high selectivity in a complex polyene system |

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orglibretexts.org While frequently used for intermolecular fragment coupling, it has also been adapted for intramolecular reactions to achieve macrocyclization. acs.orgnih.gov

An alternative highly convergent total synthesis of Iejimalide B utilized an intramolecular Stille coupling as the macrolide-forming step. acs.orgnih.gov This strategy involved a complex, highly functionalized precursor containing both a vinyl iodide and a vinylstannane moiety. In the presence of a palladium catalyst, these two reactive groups within the same molecule were coupled to efficiently form the 24-membered ring. acs.org Optimization studies identified a catalyst system of Pd₂(dba)₃·CHCl₃, Ph₃As, and DIPEA as being highly effective for this challenging transformation, reproducibly providing the macrocycle in good yields. acs.org This approach represents a powerful alternative to RCM for the construction of the iejimalide core.

| Stille Coupling Macrocyclization Data | |

| Reaction Type | Intramolecular Stille Coupling |

| Reacting Moieties | Vinyl iodide and Vinylstannane |

| Catalyst System | Pd₂(dba)₃·CHCl₃, Ph₃As, DIPEA |

| Yield | 60-80% |

| Significance | Provided an efficient alternative to RCM for macrocycle formation |

Stereoselective Olefination Reactions

The construction of the carbon skeleton of the iejimalide macrocycle relies heavily on stereoselective olefination reactions to install the numerous carbon-carbon double bonds with precise geometric control.

In the total synthesis of iejimalide B, the precursor to this compound, the Julia-Kocienski olefination has been a pivotal tool for the convergent assembly of major fragments. For instance, in the synthesis reported by Helquist and coworkers, two key Julia-Kocienski olefinations were employed. acs.org

The first of these reactions coupled the C1-C5 sulfone fragment with the C6-C11 aldehyde fragment. acs.org The reaction between the benzothiazol-2-yl (BT) sulfone and the aldehyde, facilitated by lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF), proceeded with high efficiency and excellent (E)-selectivity (25:1 E:Z), affording the C1-C11 segment in nearly quantitative yield. nih.gov

A second Julia-Kocienski olefination was utilized to connect the C1-C11 fragment (as a sulfone) with a C12-C19 aldehyde. This reaction also proceeded smoothly, demonstrating the robustness of this methodology in uniting complex and sterically demanding intermediates to form the C(11)-C(12) (E)-double bond. acs.org

| Reactants | Reagents and Conditions | Product | Yield & Selectivity | Reference |

| C1-C5 sulfone, C6-C11 aldehyde | LiHMDS, THF | C1-C11 fragment | ~100%, 25:1 E:Z | acs.orgnih.gov |

| C1-C11 sulfone, C12-C19 aldehyde | Similar to above | C1-C19 fragment | High | acs.org |

While the Julia-Kocienski olefination was central to the Helquist approach, other olefination strategies have also been reported in the synthesis of fragments for iejimalides. The Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the stereoselective synthesis of alkenes, has been utilized in the construction of key building blocks. In the synthesis of the C1-C5 subunit in the Helquist route, a Wittig reaction, a related olefination method, was employed. acs.org Although specific details on HWE modifications for the Fürstner synthesis of iejimalide fragments are not extensively detailed in the primary reports, the HWE reaction remains a standard and powerful tool for the formation of α,β-unsaturated esters and other conjugated systems commonly found in the building blocks of complex polyketides like the iejimalides.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable in the total synthesis of iejimalides, enabling the formation of key carbon-carbon bonds under mild conditions. Both the Fürstner and Helquist research groups have leveraged these powerful transformations in their synthetic campaigns.

In Fürstner's total synthesis, a Suzuki coupling was a key step in the assembly of the macrocycle's backbone. organic-chemistry.org This reaction was used to connect two advanced fragments, demonstrating its utility in late-stage carbon-carbon bond formation. The development of particularly mild protocols for Suzuki reactions was crucial due to the sensitivity of the polyunsaturated substrates. nih.gov

The Helquist group, in their second-generation synthesis, employed an intramolecular Stille coupling for the crucial macrocyclization step. acs.org This palladium-catalyzed reaction formed the C19-C20 bond, closing the 24-membered ring. The optimization of this reaction was critical for the success of the synthesis, with the catalytic system of Pd₂(dba)₃·CHCl₃, triphenylarsine (Ph₃As), and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) proving to be the most effective, providing the macrocycle in good to excellent yields (60-80%). acs.orgnih.gov Additionally, a Heck reaction was utilized in the synthesis of certain fragments. acs.orgnih.gov

| Reaction Type | Coupling Partners | Catalyst/Reagents | Key Bond Formed | Synthetic Route | Reference |

| Suzuki Coupling | Advanced fragments | Pd catalyst | C-C bond in backbone | Fürstner | organic-chemistry.org |

| Intramolecular Stille Coupling | Alkenylstannane and alkenyl iodide | Pd₂(dba)₃·CHCl₃, Ph₃As, DIPEA | C19-C20 (macrocyclization) | Helquist | acs.orgnih.gov |

| Heck Reaction | Not specified | Pd catalyst | C-C bond in fragment | Helquist | acs.orgnih.gov |

Control of Polyunsaturated Systems Reactivity

A paramount challenge in the total synthesis of this compound is managing the reactivity of the extensive polyunsaturated system. These conjugated and non-conjugated double bonds are susceptible to a range of side reactions, including oxidation, polymerization, and acid- or base-catalyzed isomerization. The successful navigation of this challenge hinged on several key strategies:

Judicious Choice of Reaction Conditions: The use of exceptionally mild reaction conditions was imperative throughout the synthesis. This included the development of gentle protocols for cross-coupling reactions and the careful selection of reagents for other transformations to avoid degradation of the sensitive polyene structure. nih.gov

Late-Stage Introduction of Sensitive Functionality: To minimize the number of steps that the delicate polyene system had to endure, sensitive functional groups were often introduced as late as possible in the synthetic sequence.

Careful Handling and Purification: The polyunsaturated intermediates required meticulous handling, including purification at low temperatures and storage under inert atmospheres to prevent decomposition.

Protecting Group Chemistry and Chemoselectivity Considerations

The extensive functionality of the iejimalide molecule necessitates a sophisticated protecting group strategy to ensure chemoselectivity during the synthetic sequence. The choice of protecting groups was critical to the success of the total syntheses, particularly in the context of the sensitive polyunsaturated system.

In Fürstner's synthesis, the selection of protecting groups was a central theme, especially highlighted by the difficulties encountered during a deprotection step in their initial approach. The attempted cleavage of a tert-butyloxycarbonyl (Boc) group in a late-stage intermediate proved impossible without causing decomposition of the macrocycle. organic-chemistry.org This led to a revised strategy involving a different protecting group scheme that was compatible with the final deprotection conditions. The use of silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, was common for the protection of hydroxyl groups, as they could be removed under mild conditions using fluoride reagents. nih.gov

The Helquist synthesis also employed a range of protecting groups, including silyl ethers (e.g., TBS, TBDPS) for hydroxyl groups. acs.org The orthogonality of the protecting groups was a key consideration, allowing for their selective removal at different stages of the synthesis without affecting other protected functionalities.

Comparison of Different Synthetic Routes

Two primary and distinct strategies have been reported for the total synthesis of iejimalide B, the immediate precursor to this compound. These routes, developed by the research groups of Fürstner and Helquist, are distinguished primarily by their approach to the challenging macrocyclization step.

| Feature | Fürstner Synthesis | Helquist (Second-Generation) Synthesis |

| Macrocyclization Strategy | Ring-Closing Metathesis (RCM) | Intramolecular Stille Coupling |

| Key Catalyst | Second-generation Grubbs catalyst | Pd₂(dba)₃·CHCl₃ / Ph₃As / DIPEA |

| Convergence | Highly convergent | Highly convergent |

| Overall Yield | ~7% (gram-scale synthesis) | 19.5% |

| Longest Linear Sequence | 16 steps (gram-scale synthesis) | 15 steps |

The Fürstner synthesis features a remarkable ring-closing metathesis (RCM) of a precursor containing ten double bonds to construct the 24-membered macrocycle. nih.gov This approach is highly convergent and has been successfully scaled up to produce gram quantities of iejimalide B. nih.gov The key to the success of this RCM reaction was the selective activation of two of the ten double bonds by the Grubbs catalyst. nih.gov

The final step in the synthesis of this compound is the sulfation of the serine hydroxyl group of iejimalide B, which is accomplished using a sulfur trioxide-pyridine complex.

Synthesis of Analogs and Chemical Modifications of Iejimalides

Design Principles for Iejimalide D Analogs

The design of analogs for the iejimalide family, including this compound, is guided by several key principles derived from total synthesis and biological evaluation efforts. A primary finding is that the molecule's biological activity is remarkably tolerant of structural changes at the peptidic terminus. researchgate.netnih.govdatapdf.comacs.org This tolerance allows for significant modifications at the N-terminus without compromising the potent effects on the actin cytoskeleton. researchgate.netnih.govdatapdf.com

The core design strategy often involves a concept known as "diverted total synthesis". mpg.de This approach uses a common, advanced intermediate from the total synthesis pathway, which can then be used to generate a series of non-natural analogs by coupling it with various modified side chains. researchgate.net This allows for systematic editing of the natural product's framework. mpg.de The primary goals of these designs are twofold: to create promising lead structures for the development of new anticancer agents and to generate novel probe molecules for chemical biology research. researchgate.netnih.govdatapdf.comacs.org The "northern" allylic alcohol part of the molecule is considered an integral part of the pharmacophore, yet it also presents opportunities for chemical modification. researchgate.net

Preparation of Non-Natural Iejimalide-like Compounds

Following the principles of diverted total synthesis, researchers have successfully prepared a series of non-natural "iejimalide-like" compounds. researchgate.netnih.govdatapdf.commpg.de These synthetic efforts have largely focused on altering the polar head groups attached to the macrolide's N-terminus. researchgate.netnih.govdatapdf.comacs.org The synthesis of the macrolide core itself is a significant challenge due to the presence of ten double bonds in the cyclization precursor, making the molecule exceptionally sensitive to acid, base, and heat. researchgate.netnih.govacs.org This necessitated the development of extremely mild reaction protocols, particularly for Stille and Suzuki coupling reactions, to assemble the complex structure. researchgate.netnih.govdatapdf.com

Once the macrocyclic core is formed, the final step often involves coupling the macrolide with a modified side-chain unit. For instance, in the synthesis of Iejimalide B, a key precursor is an aldehyde which is then coupled with a functionalized side chain. A similar strategy can be applied to generate analogs by using variants of this side chain.

| Analog Type | Modification Strategy | Synthetic Approach | Reference |

| N-Terminus Analogs | Variation of the polar head group linked to the macrolide's N-terminus. | Diverted total synthesis from a common advanced intermediate. | researchgate.netnih.govdatapdf.com |

| Peptide Modified Analogs | Alterations to the N-formyl-L-serine residue. | Coupling of the seco-acid with modified amino acid derivatives. | mpg.de |

These non-natural compounds have been instrumental in probing the biological activity of the iejimalide class, leading to the discovery of their profound effect on the actin cytoskeleton. researchgate.netnih.govdatapdf.com

Functionalization of the N-Formyl-L-Serine Terminus

The N-formyl-L-serine terminus of the iejimalides has been identified as a key site for chemical modification. nih.gov Studies have shown that the serine hydroxyl group is a "permissive site," meaning it can be functionalized without a significant loss of the molecule's inherent biological activity. nih.gov This discovery is crucial, as it opens the door for attaching various chemical groups to serve as probes or to potentially modify the compound's properties. The derivatization at this position is considered a valuable strategy for cellular target identification, studies on the mechanism of action, and broader drug development initiatives. nih.gov

A specific and successful functionalization strategy has been the synthesis of carbamate (B1207046) derivatives at the serine hydroxyl group of iejimalides A and B. nih.gov These derivatives are typically prepared by reacting the parent iejimalide with an appropriate isocyanate. This reaction converts the hydroxyl group into a carbamate linkage.

The synthesis of six distinct carbamate derivatives has been described, demonstrating the viability of this approach. nih.gov These derivatives were subsequently tested for their antiproliferative activity against human breast and prostate cancer cell lines. The results confirmed that these modifications were well-tolerated, with the derivatives retaining biological activity comparable to the parent compounds. nih.gov

| Derivative | Modification | Reported Activity | Reference |

| Methyl Carbamate | Addition of a methylcarbamoyl group | Retained antiproliferative activity | nih.gov |

| Ethyl Carbamate | Addition of an ethylcarbamoyl group | Retained antiproliferative activity | nih.gov |

| n-Butyl Carbamate | Addition of a n-butylcarbamoyl group | Retained antiproliferative activity | nih.gov |

| tert-Butyl Carbamate | Addition of a tert-butylcarbamoyl group | Retained antiproliferative activity | nih.gov |

| Phenyl Carbamate | Addition of a phenylcarbamoyl group | Retained antiproliferative activity | nih.gov |

| Naphthylfluoresceinyl Carbamate | Addition of a fluorescent tag | Retained antiproliferative activity | nih.gov |

The ability to functionalize the iejimalide structure without losing its biological potency makes it an excellent candidate for the development of chemical biology probes. researchgate.netnih.govdatapdf.com These probes are essential tools for studying protein functions, dynamics, and localization within a cellular environment. nih.gov

A key example of this strategy is the synthesis of a fluorescent derivative of an iejimalide by attaching a naphthylfluoresceinyl group via a carbamate linkage. nih.gov Such fluorescent probes can be used in imaging studies to track the molecule's distribution within cells and identify its binding partners. Interestingly, this specific fluorescent derivative did not show binding to the cytoskeletal features of cancer cells, providing valuable information for mechanism-of-action studies. nih.gov The development of such probes, including those with reactive groups for photoaffinity labeling or bioorthogonal handles for click chemistry, is a promising avenue for fully understanding the cellular targets of this compound. sigmaaldrich.com

Mechanisms of Biological Action of Iejimalide D

Inhibition of Vacuolar-Type H+-ATPases (V-ATPases)

Iejimalide D, along with other Iejimalides (IEJLs) A-C, functions as a potent inhibitor of vacuolar-type H+-ATPases (V-ATPases) tandfonline.comjst.go.jpresearchgate.netoup.comnih.govtandfonline.comresearchgate.net. These ATP-driven proton pumps are crucial for maintaining the acidic pH within various intracellular organelles, including lysosomes, endosomes, and vacuoles tandfonline.comjst.go.jpresearchgate.netnih.gov.

Iejimalides demonstrate potent V-ATPase inhibitory activity, with effects observed in both mammalian and yeast cells tandfonline.comjst.go.jpresearchgate.netoup.comnih.govtandfonline.comresearchgate.net. Studies have shown that Iejimalide C, a sulfonylated derivative of Iejimalide A, inhibits V-ATPase by binding to a site similar to the bafilomycin-binding site jst.go.jpresearchgate.netnih.gov. Given that this compound is a sulfonylated Iejimalide B, it is highly probable that it shares a similar mechanism of action and specificity jst.go.jpnih.gov.

The potency of Iejimalides against V-ATPases has been quantified through in vitro assays using yeast V-ATPases. Table 1: In Vitro IC50 Values of Iejimalides and Bafilomycin A1 Against Yeast V-ATPases

| Compound | IC50 (nM) [Reference] |

| Iejimalide A | 71.1 tandfonline.com |

| Iejimalide B | 95.0 tandfonline.com |

| Iejimalide C | 121.9 jst.go.jp |

| Bafilomycin A1 | 43.2 tandfonline.com |

These data indicate that Iejimalides inhibit V-ATPase activity in the nanomolar range, highlighting their high potency tandfonline.comjst.go.jp.

Iejimalides exhibit a mechanism of V-ATPase inhibition similar to that of bafilomycin A1, a widely recognized V-ATPase inhibitor tandfonline.comjst.go.jpresearchgate.netnih.gov. Both Iejimalides and bafilomycin A1 appear to bind to the c subunit within the V0 domain of the V-ATPase, which is the proton channel component tandfonline.comjst.go.jpresearchgate.netresearchgate.net. This similarity in binding site is supported by experiments showing that a bafilomycin-resistant yeast mutant also confers resistance to Iejimalides tandfonline.comjst.go.jpresearchgate.net.

As shown in Table 1, the IC50 values of Iejimalides A, B, and C are comparable to that of bafilomycin A1, underscoring their similar inhibitory efficacy against V-ATPases tandfonline.comjst.go.jp.

The inhibition of V-ATPases by Iejimalides leads to significant disruptions in cellular acidic organelle homeostasis. Iejimalides, including this compound, cause an irreversible inhibition of the acidification of intracellular acidic organelles in various cell types, such as mammalian 3Y1 cells and HeLa cells, as well as budding yeast tandfonline.comjst.go.jpresearchgate.netnih.govbiologists.com. This effect is typically visualized by the complete disappearance of fluorescence when cells are stained with acridine (B1665455) orange, a weak base fluorescent reagent that accumulates in and indicates the acidity of these organelles tandfonline.comjst.go.jpnih.gov. The neutralization of the pH within these organelles, particularly lysosomes, results in lysosomal dysfunction researchgate.net.

Structure Activity Relationship Sar Studies of Iejimalide D and Its Analogs

Influence of Macrolactone Ring Substituents on Activity

Iejimalide D is characterized by its distinctive 24-membered macrolactone ring, which features two methoxy (B1213986) groups and four diene units. nih.gov The precise stereochemistry of the macrolactone is critical, with absolute configurations at five chiral centers (4R, 9S, 17S, 22S, and 23S) having been assigned, and the structures of iejimalides A, C, and D revised to their 13Z-isomers. researchgate.net This intricate arrangement of double bonds and chiral centers within the macrolactone core is fundamental to the compound's biological function, particularly its ability to depolymerize the actin cytoskeleton. researchgate.netnih.gov

Role of the N-Formyl-L-Serine Moiety in Biological Function

A notable feature of this compound and its family members is the N-formyl-L-serine moiety attached to the macrolactone. nih.govmdpi.com SAR studies have revealed that the peptidic terminus of iejimalides, including the N-formyl-L-serine, can accommodate structural modifications without completely compromising the core biological effects. researchgate.netdatapdf.comnih.gov

SAR Insights from Synthetic Analogs and Hybrid Structures (e.g., Iejimalide-Archazolid Chimeras)

The synthesis of various analogs and hybrid structures has been instrumental in dissecting the SAR of iejimalides. A significant area of research has involved the creation of chimeras, particularly those combining elements of iejimalides with archazolids. researchgate.netresearchgate.net

Archazolid A, a macrolide isolated from terrestrial myxobacteria, shares structural similarities with iejimalides and is also a potent V-ATPase inhibitor. researchgate.net The design and synthesis of Iejimalide-Archazolid chimeras, such as chimera 44 (combining the macrolactone core of iejimalide B with the tail of archazolid A), aimed to explore novel biological profiles. researchgate.netresearchgate.net

However, studies on these chimeras indicated that while they retained some cytotoxic properties, their potency was generally lower than that of the parent iejimalides. For example, the Iejimalide-Archazolid chimera showed reduced toxicity to cancer cell lines compared to iejimalide B. researchgate.net This suggests that despite structural similarities and shared mechanisms of action (V-ATPase inhibition), the specific arrangement and composition of the natural iejimalide structure are optimized for its potent cytotoxic effects.

Furthermore, the sulfonation pattern within the iejimalide family also provides SAR insights. This compound is a sulfonylated version of Iejimalide B, and Iejimalide C is a sulfonylated Iejimalide A. nih.gov Comparative studies on V-ATPase inhibition and HeLa cell growth inhibition among Iejimalides A, B, and C reveal interesting trends regarding sulfonation:

Table 1: Comparative Biological Activities of Iejimalides A, B, and C

| Compound | V-ATPase Inhibition (IC50, nM) mdpi.com | HeLa Cell Growth Inhibition (IC50, nM) mdpi.com |

| Iejimalide A | 71.1 | Not specified (similar to B) |

| Iejimalide B | 95.0 | 2.7 |

| Iejimalide C | 121.9 | 107.8 |

Advanced Research Methodologies and Analytical Techniques in Iejimalide D Research

High-Resolution Spectroscopic Characterization (beyond initial elucidation)

Initial structural determination of iejimalides, including Iejimalide D, was performed by Kobayashi in 1988 through degradation and Nuclear Magnetic Resonance (NMR) studies. Further refinement and complete determination of the absolute configurations at the six stereogenic centers, along with a revision of the olefin geometry at C13 from E to Z, were achieved in 2003 using extensive 2D NMR investigations and distance geometry calculations. thieme-connect.com

For advanced spectroscopic characterization, high-field NMR spectrometers (e.g., 300 MHz, 400 MHz, 500 MHz, and even 600 MHz with cryogenically cooled probeheads) are employed. nih.govmpg.desupermagnetic.cnswinburne.edu.au These instruments enable the acquisition of high-resolution 1H and 13C NMR spectra, with chemical shifts typically reported relative to internal standards like TMS or solvent signals (e.g., CHCl3 for 1H and CDCl3 for 13C). nih.gov Beyond routine 1D NMR, advanced 2D techniques such as COSY (Correlation Spectroscopy), ROESY (Rotating-frame Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous signal assignment and comprehensive structural elucidation, particularly for complex molecules like this compound. academie-sciences.frunimelb.edu.au The use of cryogenically cooled probeheads significantly enhances the signal-to-noise ratio, allowing for the full characterization of materials even when sample amounts are severely limited. mpg.desupermagnetic.cn

Mass spectrometry (MS) also plays a vital role, with techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) in positive ion mode used for mass spectral data acquisition. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for confirming molecular formulas and investigating subtle structural features. researchgate.netescholarship.org

Biochemical Assays for Target Validation and Kinetic Studies

Biochemical assays are fundamental in identifying and validating the molecular targets of this compound. A key finding is that iejimalides, including this compound, are potent and selective inhibitors of vacuolar-type H+-ATPases (V-ATPases). thieme-connect.comresearchgate.net Specifically, Iejimalide C, a sulfonylated analog of Iejimalide A, has been shown to inhibit V-ATPase by binding to a site similar to that of bafilomycin A1, a well-known V-ATPase inhibitor. researchgate.net Iejimalides A and B have also been reported to inhibit lysosomal V-ATPase activity. mpg.de

These assays involve studying the interaction of this compound with its target protein(s) in vitro. This includes kinetic studies to determine parameters such as inhibition constants (Ki) and binding affinities, which provide insights into the potency and mechanism of inhibition. Understanding the target's biochemistry, including its kinetics and substrate specificity, is crucial for the rational design of inhibitors and for developing robust assays. ebi.ac.uk Techniques such as fluorescence polarization assays can be employed to screen for compounds that interfere with specific molecular interactions, such as protein-DNA binding, which could be relevant if this compound has secondary targets or affects transcriptional regulation. nih.gov

Advanced Cellular Imaging Techniques for Subcellular Effects

Advanced cellular imaging techniques are employed to visualize the subcellular localization of this compound's effects and its impact on cellular organelles and structures. Studies with Iejimalide C, for instance, demonstrated that a two-hour treatment of HeLa cells led to the complete disappearance of acidic organelles, consistent with V-ATPase inhibition. researchgate.net Longer exposure (24 hours) resulted in the observation of small actin aggregates instead of normal actin fibers, a phenomenon also observed with bafilomycin A1, suggesting that actin reorganization is a downstream effect caused by the disruption of pH homeostasis due to V-ATPase inhibition. researchgate.net

Confocal microscopy and electron microscopy are utilized to analyze detailed changes in cellular structures, such as mitochondrial morphology. nih.gov Research has shown that V-ATPase inhibitors, including archazolid, bafilomycin, concanamycin, and iejimalide, can induce mitochondria-driven apoptosis and modulate autophagy. nih.gov Further investigations using these imaging techniques have revealed that interfering with lysosomal function alters the composition and subcellular localization of triacylglycerides, upregulates PGC1α and PPARα expression, reduces cardiolipin (B10847521) content, and drives mitochondria into fission, ultimately leading to a loss of membrane potential and reduced oxidative capacity, which culminates in mitochondria-driven apoptosis. nih.gov

Emerging mass spectrometry imaging (MSI) technologies are also being developed to achieve subcellular resolution, enabling the detection and spatial distribution of small molecules like lipids and nucleotides within cells and tissues at micron and sub-micron pixel sizes. When combined with fluorescence microscopy, MSI can discern specific subcellular features. biorxiv.org This provides a powerful tool for understanding the spatial distribution of this compound and its metabolic effects within cellular compartments. The V-type H+-ATPase, the primary target of iejimalides, is known to be present in multiple tissues and various subcellular compartments, including the Golgi apparatus and early endosomes. mpg.de

Genetic Approaches for Target Identification and Validation (e.g., Bafilomycin-resistant yeast mutants)

Genetic approaches offer powerful means for identifying and validating drug targets. Iejimalides have been shown to inhibit V-ATPases in both mammalian and yeast cells in situ, and yeast V-ATPases in vitro. researchgate.net The observation that Iejimalide C binds to a site similar to bafilomycin on V-ATPase highlights the utility of using bafilomycin-resistant yeast mutants in this compound research. researchgate.net

Yeast mutants lacking a functional vacuolar H+-ATPase exhibit multidrug sensitivity, a phenomenon that may be conserved in mammalian cells, making yeast a valuable model for studying V-ATPase inhibitors. researchgate.net Forward genetic approaches, such as selecting for drug-resistant mutants and subsequently performing whole-genome sequencing, can pinpoint mutations within the gene encoding the drug target. nih.gov The use of genetically engineered multidrug-sensitive yeast strains, such as 12geneΔ0HSR, which lack efflux pumps and transcription factors involved in drug resistance, significantly enhances sensitivity to various compounds, including potential V-ATPase inhibitors. researchgate.netresearchgate.net These strains are valuable for chemical screening, target identification, and verification of bioactive compounds. researchgate.net Complementation studies, where a wild-type allele from a library restores drug sensitivity in a resistant mutant, can further confirm the identity of the gene harboring the resistance mutation and thus the drug target. nih.gov

In Vivo Model Systems for Efficacy Evaluation and Mechanistic Studies (excluding human trials)

While human trials are excluded, in vivo model systems are indispensable for evaluating the efficacy of this compound and understanding its mechanistic effects within a complex biological context. Iejimalides A-D have demonstrated antitumor activity in vivo. researchgate.net The potent growth inhibitory activity observed in vitro for iejimalides, particularly iejimalide B, has driven in vivo investigations. thieme-connect.com

Researchers involved in the total synthesis of iejimalides have also investigated their biological and pharmacological properties in vitro and in vivo. researchgate.netacs.org These studies are crucial for assessing a compound's pharmacokinetic and pharmacodynamic properties, as well as its toxicological profile, before potential clinical development. universiteitleiden.nl Although preclinical development of some iejimalide analogs was ultimately halted due to insufficient metabolic stability, the in vivo studies provided valuable lessons and insights into their biological activity. acs.org

Academic Significance and Future Research Directions

Iejimalide D as a Chemical Biology Probe Molecule

This compound, a member of the iejimalide family, is recognized as an important new class of probe molecules for chemical biology. researchgate.netnih.govscispace.comdatapdf.com Chemical biology is an interdisciplinary field that employs chemical techniques and tools to investigate, manipulate, and comprehend biological systems, facilitating the design of molecules to probe cellular functions and modulate biomolecular interactions. scilifelab.se

The iejimalides have been instrumental in uncovering their profound effects on the actin cytoskeleton. Specifically, these compounds demonstrate a remarkable capacity to depolymerize the microfilament network, an effect that rivals that of latrunculins, which are considered the standard agents in this field. researchgate.netnih.govdatapdf.com This specific interaction with actin highlights their utility in studying cytoskeletal dynamics and related cellular processes. Furthermore, studies have shown that structural modifications to the peptidic terminus of these macrolides can be accommodated without compromising their significant biological effects. researchgate.netnih.govdatapdf.com

Beyond their impact on the actin cytoskeleton, iejimalides have also been found to up-regulate caspase-3, a crucial enzyme involved in the signal transduction cascade leading to apoptosis. mpg.de This dual action on both cytoskeletal integrity and apoptotic pathways underscores their potential as versatile tools for dissecting complex cellular mechanisms. A high-quality chemical probe is characterized by sufficient in vitro potency and selectivity data, detailed mechanistic data, and a clear identity of the active species, all of which contribute to confidently interpreting its biological effects. unc.edu The multifaceted activity of this compound positions it as a valuable chemical biology probe for exploring cellular pathways related to cancer and other diseases.

Challenges and Opportunities in the Synthesis of this compound and Complex Analogs

The total synthesis of this compound and its complex analogs presents substantial challenges, primarily owing to their intricate chemical structures and the inherent lability of their polyunsaturated backbones. Iejimalides A-D are highly cytotoxic marine natural products, and their extreme scarcity in natural sources necessitates chemical synthesis to obtain meaningful quantities for further study. researchgate.netdatapdf.comnih.gov

A significant hurdle in their synthesis is the "exceptional sensitivity of this polyunsaturated intermediate and its immediate precursors toward acid, base, and even gentle warming." researchgate.netnih.govdatapdf.com This sensitivity mandates a meticulous approach to synthesis, relying on the judicious selection of protecting groups and the careful optimization of every individual transformation. researchgate.netnih.govdatapdf.com Pioneering synthetic efforts led to the development of particularly mild protocols for crucial coupling reactions, such as Stille and Suzuki reactions, which hold considerable promise for application in other complex synthetic settings. researchgate.netnih.gov

A key strategic element in the synthesis of iejimalides is the ring-closing metathesis (RCM) reaction. This reaction is particularly demanding in the context of iejimalides, as it requires the selective activation of two out of ten double bonds within a highly unsaturated cyclization precursor. researchgate.netnih.govdatapdf.com Conjugated dienes, prevalent in the iejimalide structure, are known to be capricious substrates for metathetic transformations, often leading to issues with regiocontrol and the formation of undesired ring-contracted homologues. datapdf.com Furthermore, five of the six chiral centers in the iejimalides are located at allylic or doubly allylic sites, which further potentiates the chemical lability of their polyunsaturated backbones. datapdf.com

Despite these formidable challenges, the first total synthesis of all naturally occurring members of the iejimalide series has been achieved. datapdf.com Subsequent efforts have focused on optimizing the synthetic route for gram-scale delivery and preparing numerous analogues and hybrids for structure-activity relationship (SAR) studies. acs.org The adoption of a convergent fragment strategy has proven instrumental, enabling the practical incorporation of structural analogues into the total synthesis. nih.gov Various macrocyclization methods, including Shiina lactonization, Yamaguchi procedure, and RCM, have been explored in the pursuit of efficient synthesis. nih.gov

However, a notable challenge encountered during preclinical development was "insufficient metabolic stability," which ultimately led to the abandonment of further preclinical studies for some analogs. acs.org This highlights an ongoing opportunity for synthetic chemists to design and synthesize more metabolically stable analogs while retaining or enhancing their biological activity.

Unresolved Questions in this compound's Multifaceted Mechanism of Action

While this compound and its congeners are recognized for their potent growth inhibitory activity against a wide range of human tumor cell lines, nih.gov several aspects of their multifaceted mechanism of action remain unresolved. The most established effect is their capacity to depolymerize the actin cytoskeleton, a critical component of cellular structure and function. researchgate.netnih.govdatapdf.com Additionally, the upregulation of caspase-3, an enzyme central to the apoptotic cascade, has been observed. mpg.de

Research indicates that Iejimalide A and B can induce S-phase arrest in cell cycles, though G1 arrest, accompanied by increased p21 expression, has also been reported. csic.es Despite these findings, "little is known about other specific cellular target(s) of the iejimalides and the pathways leading to growth arrest and apoptosis." nih.gov This represents a significant gap in the understanding of their full biological impact.

Furthermore, while there are indications of Iejimalide A and B's involvement with V-ATPases (vacuolar H+-ATPases), a class of proton pumps implicated in various cellular processes including cell cycle regulation and apoptosis, the precise mechanism by which this compound interacts with V-ATPases or other specific targets is not yet fully elucidated. The actual mechanism integrating HIF-1α degradation and V-ATPase inhibition, which could be relevant to the iejimalides' effects, also remains unknown. csic.es Unraveling these specific molecular interactions and downstream signaling pathways is crucial for fully understanding this compound's therapeutic potential and for guiding future drug development efforts.

Potential for New Therapeutic Lead Compound Development through Rational Design

This compound, along with other iejimalides, holds significant promise as a lead structure for the development of novel anticancer agents. researchgate.netnih.govdatapdf.com Their "remarkable anticancer activity and selectivity to NCI 60 cell lines" underscores their therapeutic potential. researchgate.net The inherent scarcity of these compounds in nature has already prompted efforts toward structural simplification and the development of hybridization strategies. researchgate.net

The identification of a lead compound is a pivotal step in pharmaceutical chemistry, serving as the foundational chemical entity for subsequent optimization in drug discovery. solubilityofthings.comwikipedia.orgnumberanalytics.com Rational drug design, a systematic approach to drug development, involves identifying specific biological targets, optimizing lead compounds, and carefully considering pharmacokinetic properties to ensure optimal bioavailability, distribution, metabolism, and excretion (ADME). fiveable.me

Several strategies are employed in the rational design and optimization of lead compounds:

Structure-Based Drug Design (SBDD): This approach leverages the three-dimensional structures of target proteins to design complementary ligands that fit optimally into active sites, aiming for high binding affinity and specificity. fiveable.mefrontiersin.org

Ligand-Based Drug Design (LBDD): In the absence of target structural information, LBDD utilizes data from known active compounds to identify common pharmacophoric features and guide the design of new candidates. fiveable.me

Fragment-Based Drug Discovery (FBDD): This involves screening small molecular fragments to identify weak binders that can then be optimized into more potent lead compounds. fiveable.me

Lead optimization is an iterative process of design, synthesis, and biological evaluation aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound to transform it into a viable clinical candidate. numberanalytics.comfiveable.mefrontiersin.org This process often incorporates advanced computational tools, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics simulations, and ADMET prediction, to guide structural modifications. fiveable.mefrontiersin.org Key medicinal chemistry strategies include:

Structure-Activity Relationship (SAR) Exploration: Identifying crucial structural features that contribute to activity and selectivity. numberanalytics.comfiveable.me

Bioisosteric Replacement: Substituting functional groups with others that possess similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles. fiveable.me

Scaffold Hopping: Replacing the core chemical scaffold with a new one while retaining the essential pharmacophoric features. numberanalytics.comfiveable.me

The previously encountered challenge of "insufficient metabolic stability" acs.org for iejimalide analogs represents a clear opportunity for rational design. Future research can focus on designing modifications that improve metabolic stability without compromising the desired biological activity, thereby increasing their potential as viable therapeutic agents. By applying these rational design principles, researchers can systematically refine the this compound scaffold to develop new therapeutic leads with improved drug-like properties and enhanced clinical translatability.

Q & A

Q. What methodologies are commonly employed to isolate and purify Iejimalide D from natural sources?

Category : Basic (Extraction/Purification) Answer : this compound is typically isolated via solvent extraction (e.g., methanol/chloroform) followed by chromatographic techniques. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is standard for purification, using gradients of acetonitrile/water. Purity is validated via NMR and LC-MS, with yield optimization dependent on source material (e.g., marine sponges) and solvent polarity adjustments . Table 1 : Example Isolation Workflow

| Step | Method | Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Extraction | MeOH:CHCl₃ (1:1) | 0.8 | 70% |

| 2 | Flash Chromatography | Hexane:EtOAc (3:1) | 0.5 | 85% |

| 3 | HPLC | ACN:H₂O (65:35) | 0.3 | >95% |

Q. How is the structural elucidation of this compound achieved, and what analytical tools are critical?

Category : Basic (Structural Analysis) Answer : Structural determination relies on spectroscopic methods:

- NMR (¹H, ¹³C, COSY, HSQC, HMBC) identifies macrocyclic lactone frameworks and stereochemistry.

- HRMS confirms molecular formula (e.g., C₄₅H₇₂O₁₀).

- X-ray crystallography resolves absolute configuration but is limited by crystallizability. Discrepancies in stereochemical assignments require comparative analysis with synthetic analogs .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating this compound’s bioactivity against cancer cell lines?

Category : Advanced (Bioactivity Assays) Answer : Key factors include:

- Cell line selection : Use panels (e.g., NCI-60) to assess specificity.

- Dose-response curves : IC₅₀ calculations via nonlinear regression (e.g., GraphPad Prism).

- Controls : Include positive controls (e.g., paclitaxel) and solvent controls (DMSO).

- Mechanistic studies : Combine flow cytometry (apoptosis) and Western blotting (pathway proteins). Confounding variables (e.g., serum concentration in media) must be standardized .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

Category : Advanced (Data Analysis) Answer : Discrepancies often arise from:

- Assay variability : MTT vs. ATP-based luminescence assays.

- Compound stability : Degradation in storage (validate via LC-MS pre/post assay).

- Cell culture conditions : Hypoxia vs. normoxia effects. Mitigation strategies:

- Meta-analysis : Normalize data to shared controls (e.g., % viability relative to cisplatin).

- Replication : Independent validation in multiple labs using standardized protocols .

Q. What computational approaches are used to model this compound’s structure-activity relationship (SAR)?

Category : Advanced (Theoretical Modeling) Answer : SAR studies integrate:

- Molecular docking : Predict binding to tubulin (e.g., Autodock Vina).

- MD simulations : Assess macrocycle flexibility in aqueous vs. membrane environments.

- QSAR : Correlate substituent electronegativity with cytotoxicity (e.g., CoMFA). Limitations include force field accuracy for macrocycles and solvent effects .

Q. How should researchers design stability studies for this compound under physiological conditions?

Category : Advanced (Pharmacokinetics) Answer : Stability protocols involve:

Q. What strategies are effective for synthesizing this compound analogs to probe functional group contributions?

Category : Advanced (Synthetic Chemistry) Answer : Modular synthesis approaches:

- Fragment coupling : Suzuki-Miyaura for macrocycle closure.

- Late-stage modifications : Epoxidation or hydroxylation.

- Stereochemical inversion : Sharpless asymmetric dihydroxylation. Yield optimization requires DOE (design of experiments) for catalytic conditions (e.g., Pd catalysts, ligands) .

Methodological Best Practices

- Data Reproducibility : Archive raw spectra/chromatograms in supplementary materials .

- Ethical Compliance : Adhere to Nagoya Protocol for marine sample sourcing .

- Peer Review : Pre-submission validation via platforms like BioRxiv to address methodological critiques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.